N-(2,4-dimethoxypyrimidin-5-yl)propionamide

Description

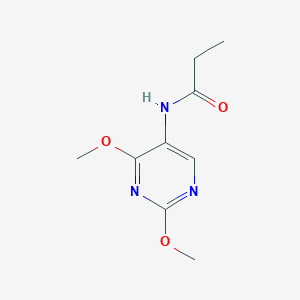

N-(2,4-Dimethoxypyrimidin-5-yl)propionamide is a pyrimidine derivative characterized by a propionamide group attached to the 5-position of a 2,4-dimethoxy-substituted pyrimidine ring. Pyrimidine scaffolds are widely utilized in medicinal chemistry due to their role as bioisosteres for aromatic rings and their ability to engage in hydrogen bonding, enhancing target binding affinity. The dimethoxy groups may enhance solubility and metabolic stability compared to non-polar substituents.

Properties

IUPAC Name |

N-(2,4-dimethoxypyrimidin-5-yl)propanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N3O3/c1-4-7(13)11-6-5-10-9(15-3)12-8(6)14-2/h5H,4H2,1-3H3,(H,11,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKBBVCRYMUWKGJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)NC1=CN=C(N=C1OC)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The preparation of N-(2,4-dimethoxypyrimidin-5-yl)propionamide involves synthetic routes that typically include the reaction of 2,4-dimethoxypyrimidine with propionyl chloride under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the propionamide derivative. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the compound.

Chemical Reactions Analysis

N-(2,4-dimethoxypyrimidin-5-yl)propionamide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

Substitution: this compound can undergo nucleophilic substitution reactions, where the methoxy groups can be replaced by other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and specific temperature and pressure conditions to optimize the reaction outcomes. Major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

N-(2,4-dimethoxypyrimidin-5-yl)propionamide has a wide range of scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is valuable for studying enzymatic processes and interactions with biological macromolecules.

Medicine: It is explored for its potential therapeutic properties and as a lead compound in drug discovery.

Industry: The compound’s unique properties make it useful in various industrial applications, including the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2,4-dimethoxypyrimidin-5-yl)propionamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural and functional differences between N-(2,4-dimethoxypyrimidin-5-yl)propionamide and related propionamide derivatives:

Key Observations:

- Heterocyclic Core: The pyrimidine ring in the target compound contrasts with thiadiazole (), isoxazole (), and quinoline () cores in analogs. Pyrimidines are more polar and prone to π-stacking interactions, which may influence binding to biological targets.

- Substituent Effects : The 2,4-dimethoxy groups on the pyrimidine ring enhance electron-donating properties and solubility compared to methyl or sulfonyl groups in analogs (e.g., ).

- Biological Activity : The thiadiazole derivative () exhibits broad pharmacological activity, suggesting that pyrimidine-based analogs like the target compound could be optimized for similar applications.

Pharmacological and Physicochemical Properties

Anticancer Activity

- N-(5-Methyl-[1,3,4]thiadiazol-2-yl)propionamide (): Demonstrates anti-proliferative activity against hepatocarcinoma, leukemia, and breast carcinoma cells. Its thiadiazole ring may facilitate interactions with cellular kinases or DNA.

- The dimethoxy groups could reduce metabolic degradation, prolonging efficacy.

Solubility and Bioavailability

- In contrast, the target compound’s dimethoxy pyrimidine core balances lipophilicity and polarity, making it more drug-like than the azo-containing analog ().

Biological Activity

N-(2,4-dimethoxypyrimidin-5-yl)propionamide is a compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The compound modulates the activity of these targets, leading to various biological effects. The precise pathways involved can vary based on the specific application and context in which the compound is used.

Therapeutic Applications

This compound has been explored for several therapeutic applications:

- Anticancer Activity : Compounds derived from pyrimidine structures have shown promising anticancer properties. For instance, related pyrimidine derivatives have demonstrated potent inhibitory effects against various cancer cell lines, including MCF-7 (breast cancer), HepG2 (liver cancer), and A549 (lung cancer). Some derivatives exhibited IC50 values significantly lower than those of standard chemotherapeutic agents .

- Neurological Disorders : Research indicates that pyrimidine derivatives may possess neuroprotective properties. Some studies have evaluated their potential as anti-Alzheimer agents by assessing their effects on acetylcholinesterase (AChE) activity .

- Antimicrobial Activity : The compound's structure suggests potential antimicrobial properties. Some studies have tested related pyrimidine compounds against bacterial strains, indicating varying degrees of efficacy .

In Vitro Studies

A series of in vitro studies have highlighted the biological activities associated with this compound and its derivatives:

| Study | Cell Line | IC50 (μM) | Remarks |

|---|---|---|---|

| Study 1 | MCF-7 | 2.74 | Effective against breast cancer cells |

| Study 2 | HepG2 | 4.92 | Significant inhibition observed |

| Study 3 | A549 | 1.96 | Potent activity compared to standard drugs |

Case Studies

In a notable case study, researchers synthesized various derivatives of pyrimidine and evaluated their cytotoxicity against multiple cancer cell lines. One derivative demonstrated an IC50 value of 0.09 μM against MCF-7 cells, indicating its superior efficacy compared to existing treatments like erlotinib .

Another study focused on the anti-Alzheimer's potential of pyrimidine derivatives, revealing that certain compounds significantly inhibited AChE activity, suggesting their usefulness in treating neurodegenerative diseases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.